![molecular formula C15H18ClNO3 B2703783 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide CAS No. 2097904-04-4](/img/structure/B2703783.png)
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a hydroxycyclohexenyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
科学的研究の応用
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of the hydroxycyclohexenyl intermediate: Cyclohexene is subjected to hydroxylation using an oxidizing agent like osmium tetroxide or potassium permanganate.
Coupling reaction: The 4-chlorophenoxyacetic acid is then coupled with the hydroxycyclohexenyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenoxy derivatives.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
4-chlorophenoxyacetic acid: A related compound used as a plant growth regulator.
2-(4-chlorophenoxy)ethanol: Another related compound with similar structural features.
Uniqueness
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is unique due to its combination of a chlorophenoxy group and a hydroxycyclohexenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-4-6-13(7-5-12)20-10-14(18)17-11-15(19)8-2-1-3-9-15/h2,4-8,19H,1,3,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIJTMBCCBMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
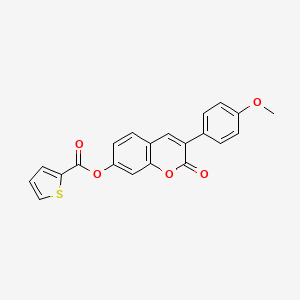
![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)
![8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703702.png)
![[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B2703703.png)
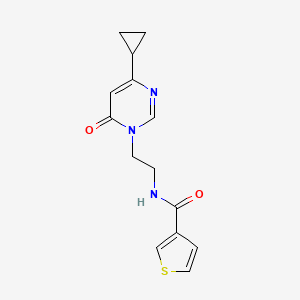

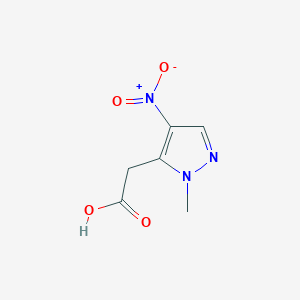
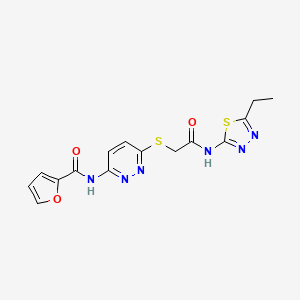
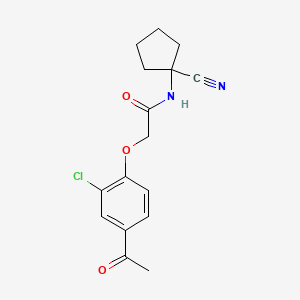
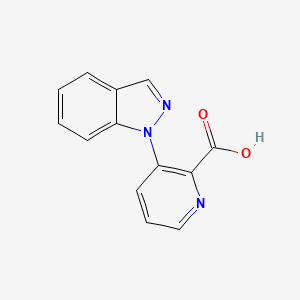
![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)
![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)
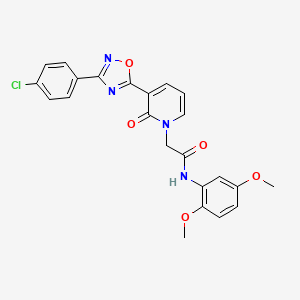
![Methyl 4-(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2703723.png)
